molecular formula C18H25N5O3S B4457113 N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

Cat. No.: B4457113
M. Wt: 391.5 g/mol
InChI Key: GFYTYGZFHAUONU-UHFFFAOYSA-N
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Description

N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of the Methoxybenzenesulfonyl Group: The piperazine intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Coupling of Intermediates: The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting central nervous system disorders.

    Pharmacology: It is used in receptor binding studies to understand its interaction with various neurotransmitter receptors.

    Biology: It is employed in cell-based assays to study its effects on cellular pathways and functions.

    Industry: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate receptor activity by binding to the orthosteric or allosteric sites, thereby influencing signal transduction pathways. This modulation can result in altered neurotransmitter release, receptor activation, or inhibition, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpiperazine Derivatives: These compounds share the piperazine core but differ in their substituents, leading to variations in their pharmacological profiles.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents can exhibit different biological activities.

Uniqueness

N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzenesulfonyl group and pyrimidine ring contribute to its specificity and potency in interacting with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-4-19-18-20-14(2)13-17(21-18)22-9-11-23(12-10-22)27(24,25)16-7-5-15(26-3)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYTYGZFHAUONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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